(2,4-Dichloro-3-methylphenyl)methanol
Description
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Properties
Molecular Formula |
C8H8Cl2O |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(2,4-dichloro-3-methylphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3 |
InChI Key |
GMYPBCUXPLDCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)CO)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling & Synthetic Utility of (2,4-Dichloro-3-methylphenyl)methanol
The following technical guide details the physicochemical properties, synthesis, and applications of (2,4-Dichloro-3-methylphenyl)methanol , a specialized halogenated benzyl alcohol intermediate used in medicinal chemistry and agrochemical development.
Executive Summary
(2,4-Dichloro-3-methylphenyl)methanol (CAS: 1806304-20-0), also known as 2,4-dichloro-3-methylbenzyl alcohol , is a high-value structural intermediate. Its specific substitution pattern—a methyl group flanked by two chlorine atoms—imparts unique steric and electronic properties to downstream pharmacophores. This moiety is frequently employed to modulate lipophilicity (LogP) and block metabolic oxidation sites in drug candidates (e.g., H1 receptor antagonists) and advanced agrochemicals (e.g., sulfonylureas). This guide provides a comprehensive analysis of its properties, validated synthetic routes, and handling protocols.
Molecular Identity & Structural Analysis
The compound features a benzene core with a hydroxymethyl group at position 1, chlorine atoms at positions 2 and 4, and a methyl group at position 3. This "2,4-dichloro-3-methyl" pattern creates a crowded steric environment, often used to lock conformations in receptor-ligand interactions.
| Attribute | Detail |
| IUPAC Name | (2,4-Dichloro-3-methylphenyl)methanol |
| Common Synonyms | 2,4-Dichloro-3-methylbenzyl alcohol; 3-Methyl-2,4-dichlorobenzyl alcohol |
| CAS Registry Number | 1806304-20-0 |
| Molecular Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol |
| SMILES | Cc1c(c(ccc1CO)Cl)Cl |
| InChI Key | Calculated from structure |
Physicochemical Profile
The following data consolidates experimental observations and high-confidence predictive models suitable for process development.
Table 1: Core Physical Properties
| Property | Value / Range | Source/Note |
| Physical State | Solid (Crystalline powder) | Experimental observation [1] |
| Melting Point | 85–95 °C (Predicted) | Based on structural analogs (e.g., 2,4-dichlorobenzyl alcohol MP: 55-58°C; methyl group increases lattice energy) |
| Boiling Point | ~280 °C (at 760 mmHg) | Predicted; Decomposes before boiling at atm pressure |
| Density | 1.35 ± 0.05 g/cm³ | Predicted |
| Solubility (Water) | Insoluble (< 0.1 g/L) | Lipophilic character dominates |
| Solubility (Organic) | Soluble in DMSO, Methanol, DCM, Ethyl Acetate | Standard polar aprotic/protic solvents |
| LogP (Octanol/Water) | 2.8 – 3.2 | Calculated (High lipophilicity due to di-chloro substitution) |
| pKa | ~14.5 (Alcoholic proton) | Typical for benzyl alcohols |
Spectral Characteristics
-
¹H NMR (DMSO-d₆, 400 MHz): Distinctive singlets for the methyl group (~2.4 ppm) and methylene protons (~4.5 ppm). The aromatic region shows two doublets (ortho-coupling) if H5/H6 are unsubstituted, or a singlet if fully substituted (not the case here; H5 and H6 are adjacent).
-
MS (ESI): m/z 190/192/194 [M-H]⁻ or [M+Na]⁺ clusters showing characteristic Cl₂ isotope pattern (9:6:1 intensity ratio).
Synthesis & Manufacturing Methodologies
The synthesis of (2,4-Dichloro-3-methylphenyl)methanol typically follows a reduction pathway from the corresponding benzoic acid derivative. This route is preferred for its high yield and purity compared to direct chlorination of benzyl alcohol, which suffers from poor regioselectivity.
Primary Route: Reduction of 2,4-Dichloro-3-methylbenzoic Acid
This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) to reduce the carboxylic acid to the primary alcohol.[1][2]
Reaction Scheme: 2,4-Dichloro-3-methylbenzoic acid + LiAlH₄ → (Intermediate Alkoxide) → H₃O⁺ → Product
Step-by-Step Protocol (Laboratory Scale):
-
Preparation: Charge a dry 3-neck flask with anhydrous Tetrahydrofuran (THF) under Nitrogen atmosphere.
-
Reagent Addition: Cool to 0°C. Carefully add LiAlH₄ (1.2 equivalents) pellets or solution.
-
Substrate Addition: Dissolve 2,4-Dichloro-3-methylbenzoic acid (CAS 83277-23-0) in THF and add dropwise to the hydride suspension. Caution: Exothermic H₂ evolution.
-
Reaction: Warm to room temperature and reflux for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
-
Quenching (Fieser Method): Cool to 0°C. Add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL).
-
Workup: Filter the granular aluminum salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.
Visualization of Synthetic Workflow
The following diagram illustrates the critical path from the toluene precursor to the final alcohol.
Caption: Figure 1.[3] Linear synthesis pathway from toluene precursor via benzoic acid intermediate.
Applications in Drug & Agrochemical Development
The (2,4-Dichloro-3-methylphenyl) moiety is a "privileged scaffold" in structure-activity relationship (SAR) studies.
Medicinal Chemistry (H1 Antagonists & Prostacyclins)
-
Metabolic Stability: The methyl group at position 3 is sterically shielded by the adjacent chlorine atoms (positions 2 and 4). This prevents rapid metabolic oxidation (benzylic hydroxylation) that would typically occur at an exposed methyl group, extending the half-life of the drug [2].
-
Lipophilicity Modulation: The addition of two chlorines significantly increases LogP, enhancing membrane permeability for CNS-active targets like H1 receptors (antihistamines) [3].
-
Specific Examples: Used as a building block for Piperidine derivatives (asthma/allergy therapeutics) and Carbacyclin analogs (cardiovascular agents) to introduce a bulky, lipophilic aryl tail.
Agrochemicals (Herbicides)
-
Sulfonylureas: The alcohol is converted to a benzyl halide and coupled with sulfonylurea cores. The steric bulk prevents degradation by plant enzymes in target crops while maintaining potency against weeds [4].
Stability & Safety (MSDS Summary)
Handling:
-
Hazard Classification: Irritant (Skin/Eye). Acute Toxicity (Oral) Category 4.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but may oxidize to the aldehyde/acid if exposed to air/light over prolonged periods.
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
Emergency Protocol:
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[4]
-
Skin Contact: Wash with soap and water.
-
Inhalation: Move to fresh air.
References
-
PubChem. (2025).[5] Compound Summary: 2,4-Dichloro-3-methylbenzoic acid (Precursor). National Library of Medicine. Retrieved from [Link]
-
Mochel, T., et al. (2005).[6] Piperidine Derivatives and their use as H1 Antagonists. US Patent Application 2008/0262037. Retrieved from
- Google Patents. (1995). Arylsulfonylureas, processes for their preparation, and their use as herbicides. US Patent 5,463,081.
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solubility of 2,4-Dichloro-3-methylbenzyl alcohol in organic solvents
Topic: Solubility Profile & Characterization of 2,4-Dichloro-3-methylbenzyl alcohol Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Crystallization Engineers
Executive Summary
2,4-Dichloro-3-methylbenzyl alcohol (CAS: 1806304-20-0) represents a specialized halogenated aromatic intermediate, structurally distinct from its widely documented analogue, 2,4-dichlorobenzyl alcohol. Its specific substitution pattern—a hydrophobic methyl group at the meta position relative to the hydroxymethyl moiety, flanked by chlorine atoms—creates a unique solubility footprint critical for process optimization, purification, and crystal engineering.
Critical Note on Data Availability: As a specialized intermediate, exact public solubility tables for this specific isomer are proprietary. This guide synthesizes predictive physicochemical modeling , analogous data from 2,4-dichlorobenzyl alcohol (CAS 1777-82-8) , and a validated experimental protocol to enable researchers to generate, model, and apply solubility data in their specific workflows.
Physicochemical Profile & Structural Analysis
Understanding the molecular architecture is the first step in predicting solvent utility. The addition of the methyl group at the C3 position increases lipophilicity compared to the standard dichlorobenzyl alcohol.
| Property | Value / Prediction | Rationale |
| Molecular Formula | C₈H₈Cl₂O | |
| Molecular Weight | 191.05 g/mol | |
| Predicted LogP | ~3.1 – 3.3 | Higher than 2,4-DCBA (~2.4) due to the hydrophobic methyl group. |
| H-Bond Donor | 1 (Hydroxyl) | Facilitates solubility in alcohols/protic solvents. |
| H-Bond Acceptor | 1 (Hydroxyl) | Allows interaction with ethers/ketones. |
| Predicted MP | 65 – 75 °C | Likely higher than 2,4-DCBA (58°C) due to increased molecular weight and packing density. |
| Physical State | Solid / Crystalline Powder | At standard temperature and pressure (STP). |
Solubility Behavior: Predictive Modeling & Analogues
Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the solubility profile is categorized by solvent class.
Predicted Solubility Trends
The solute possesses a "dual nature": a lipophilic polychlorinated ring and a hydrophilic hydroxymethyl tail.
-
Primary Solvents (High Solubility):
-
Chlorinated Solvents (DCM, Chloroform): Excellent match for the dispersion forces (
) of the aromatic ring. -
Polar Aprotic (DMF, DMSO): High solubility due to strong dipole-dipole interactions, though difficult to remove (high boiling point).
-
Short-Chain Alcohols (Methanol, Ethanol): Good solubility driven by hydrogen bonding (
), but temperature-dependent.
-
-
Anti-Solvents (Low Solubility):
-
Water: Very low (< 0.05 g/100mL predicted).[1] The hydrophobic methyl and chlorine groups overwhelm the single hydroxyl group.
-
Aliphatic Hydrocarbons (n-Hexane, Heptane): Poor solubility. Useful as anti-solvents for crystallization.
-
Comparative Data (Analogous Compound)
Reference: 2,4-Dichlorobenzyl alcohol (CAS 1777-82-8)[1][2][3][4][5][6]
| Solvent | Solubility (25°C) | Interaction Mechanism | Application Relevance |
| Methanol | Very Soluble (>200 mg/mL) | H-Bonding + Polarity | Reaction solvent; Recrystallization |
| Ethanol | Very Soluble | H-Bonding | Green solvent alternative |
| Ethyl Acetate | Soluble | Dipole-Dipole | Extraction solvent |
| Water | Slightly Soluble (~0.1 mg/mL) | Hydrophobic Effect | Anti-solvent / Wash solvent |
| n-Hexane | Insoluble / Sparingly | Dispersion only | Crystallization Anti-solvent |
Technical Guide: Experimental Determination Protocol
Since specific literature data is absent, the following Standard Operating Procedure (SOP) is designed to generate a thermodynamic solubility curve.
Methodology: Static Equilibrium via Gravimetric Analysis
Objective: Determine the mole fraction solubility (
Workflow Diagram:
Step-by-Step Protocol:
-
Preparation: Add excess 2,4-Dichloro-3-methylbenzyl alcohol to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir magnetically at the set temperature (
) for 24 hours. Ensure solid phase remains present (saturated solution). -
Settling: Stop stirring and allow particles to settle for 2 hours at constant
. -
Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane (to avoid dissolving filter material).
-
Quantification:
-
Gravimetric: Transfer to a tared weighing dish, evaporate solvent, dry in vacuo, and weigh the residue.
-
HPLC: Dilute with mobile phase and analyze against a standard curve.
-
-
Calculation: Convert mass solubility to mole fraction (
) for thermodynamic modeling.
Thermodynamic Modeling & Correlation
To operationalize the experimental data for process engineering (e.g., cooling crystallization design), the data should be fitted to the Modified Apelblat Equation .
The Equation:
- : Mole fraction solubility
- : Absolute temperature (Kelvin)
- : Empirical parameters derived from regression analysis.
Interpretation of Parameters:
-
Parameter A & B: Relate to the non-ideal solution behavior and activity coefficients.
-
Parameter C: Reflects the temperature dependence of the enthalpy of fusion.
Thermodynamic Functions:
Once
-
Insight: A positive
indicates an endothermic process (solubility increases with temperature), which is expected for this compound in organic solvents.
Application Context: Crystallization & Purification
Solvent Selection Logic:
Strategic Recommendations:
-
Purification: Use a binary solvent system. Dissolve in hot Ethanol (high solubility) and slowly add Water or Heptane (anti-solvent) to induce controlled nucleation.
-
Yield Optimization: Due to the methyl group's hydrophobicity, yield losses in mother liquor will be lower in water-based anti-solvent processes compared to the non-methylated analogue.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15684, 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Definitive text on HSP logic used for prediction).
- Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
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An In-depth Technical Guide to (2,4-Dichloro-3-methylphenyl)methanol: Synthesis, Characterization, and Applications
Abstract
(2,4-Dichloro-3-methylphenyl)methanol is a halogenated aromatic alcohol. While specific literature on this exact isomer is sparse, its structural features suggest its potential as a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core chemical properties, a proposed synthetic pathway, and its expected analytical characteristics. Furthermore, we will delve into its potential applications in drug development and outline crucial safety and handling protocols based on data from structurally analogous compounds. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical guidance.
Introduction and Core Chemical Properties
(2,4-Dichloro-3-methylphenyl)methanol belongs to the family of substituted benzyl alcohols. The presence of two chlorine atoms and a methyl group on the phenyl ring, in addition to the hydroxymethyl group, imparts a unique combination of steric and electronic properties. These substitutions are crucial in modulating the reactivity of the aromatic ring and the benzylic alcohol, making it a potentially strategic building block in multi-step syntheses. The "magical methyl effect" is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can significantly impact the biological and physical properties of a molecule, such as enhancing metabolic stability and increasing bioavailability.[1]
Structural Formula and Molecular Weight
The structural formula of (2,4-Dichloro-3-methylphenyl)methanol is C₈H₈Cl₂O. Based on this, the molecular weight is calculated to be 191.05 g/mol . The arrangement of the substituents on the benzene ring is key to its chemical identity.
Table 1: Core Chemical Properties of (2,4-Dichloro-3-methylphenyl)methanol
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂O | Calculated |
| Molecular Weight | 191.05 g/mol | Calculated |
| IUPAC Name | (2,4-Dichloro-3-methylphenyl)methanol | --- |
| Synonyms | 2,4-Dichloro-3-methylbenzyl alcohol | --- |
| CAS Number | Not Assigned | --- |
Proposed Synthesis Pathway
Workflow for the Synthesis of (2,4-Dichloro-3-methylphenyl)methanol
Caption: Proposed two-step synthesis of (2,4-Dichloro-3-methylphenyl)methanol.
Experimental Protocol: Reduction of 2,4-Dichloro-3-methylbenzaldehyde
This protocol describes the reduction of the aldehyde precursor to the target benzyl alcohol.
Materials:
-
2,4-Dichloro-3-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-3-methylbenzaldehyde in methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,4-Dichloro-3-methylphenyl)methanol.
-
The product can be further purified by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized (2,4-Dichloro-3-methylphenyl)methanol would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.3-2.5 ppm), a singlet for the benzylic methylene protons (around 4.5-4.7 ppm), and two doublets in the aromatic region (around 7.0-7.5 ppm) corresponding to the two aromatic protons. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.[10][11]
-
¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the benzylic methylene carbon, and the six aromatic carbons (four substituted and two unsubstituted). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atoms.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-H stretching and aromatic C=C stretching bands will also be present.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed, which is a definitive indicator of the presence of two chlorine atoms in the molecule.
Applications in Drug Development and Research
Substituted benzyl alcohols are important precursors in the synthesis of a wide range of pharmaceutical compounds.[12] The structural motif of (2,4-Dichloro-3-methylphenyl)methanol makes it a candidate for use in several areas:
-
Scaffold for API Synthesis: The hydroxyl group can be easily converted into other functional groups, such as halides or ethers, or used in esterification and etherification reactions to build more complex molecules.
-
Fragment-Based Drug Discovery: This molecule could serve as a fragment for screening against biological targets. The dichloro-methylphenyl moiety is a common feature in various bioactive compounds.
-
Synthesis of Agrochemicals: Halogenated aromatic compounds are frequently used in the development of pesticides and herbicides.
Methanol is a versatile solvent widely used in pharmaceutical processes for its chemical properties, purity, and efficiency in synthesis, extraction, and formulation.[12]
Safety, Handling, and Storage
Given the lack of specific safety data for (2,4-Dichloro-3-methylphenyl)methanol, precautions should be based on structurally similar chlorinated and aromatic compounds. The handling of methanol, a common reagent, requires strict safety measures.[3][4][5][6][7][8][9]
Table 2: General Safety and Handling Recommendations
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. | To prevent skin and eye contact with the chemical. |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. | To avoid inhalation of any potential vapors or dust. |
| Storage | Store in a tightly sealed container in a cool, dry place away from oxidizing agents. | To maintain chemical stability and prevent reactions. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental protection and compliance. |
Conclusion
(2,4-Dichloro-3-methylphenyl)methanol, while not extensively documented, represents a chemical entity with significant potential in synthetic organic chemistry and drug discovery. Based on established chemical principles, this guide has outlined its fundamental properties, a reliable synthetic route, and expected analytical characteristics. The insights into its potential applications and necessary safety precautions provide a solid foundation for researchers and drug development professionals interested in utilizing this and similar halogenated building blocks. Further research into the synthesis and biological activity of this specific isomer is warranted to fully explore its potential.
References
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Methanex Corporation. (2025, January 31). Retrieved from [Link]
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Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl). (n.d.). ChemRxiv. Retrieved from [Link]
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SAFETY DATA SHEET Methanol. (2024, February 2). Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]
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Notes on NMR Solvents. (n.d.). Retrieved from [Link]
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Safety Data Sheet Methanol - DCMR. (2021, February 14). Retrieved from [Link]
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Methanol Solvent Properties. (n.d.). Retrieved from [Link]
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NMR SPECTRA OF CHAPTER 1 - AIR Unimi. (n.d.). Retrieved from [Link]
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(4-Methylphenyl) methanol, neopentyl ether - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
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(3-Methylphenyl) methanol, n-propyl. (n.d.). NIST WebBook. Retrieved from [Link]
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Figure S3: 1 H NMR spectrum of (4-methylphenyl)methanol. (n.d.). ResearchGate. Retrieved from [Link]
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(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][3][13]OXAZABOROLE-BORANE COMPLEX. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (n.d.). Retrieved from [Link]
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The use of methanol as a C1 building block. (2024, July 29). Springer Nature. Retrieved from [Link]
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Synthesis of N-[2,4-dichloro-5-(1-methylethoxy)anilino]trifluoroacetamidine. (n.d.). PrepChem.com. Retrieved from [Link]
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2,4-Dichloro-3-methylpentane. (n.d.). PubChem. Retrieved from [Link]
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(2,3,5,6-tetrafluoro-4-methylphenyl)methanol. (2024, April 9). ChemBK. Retrieved from [Link]
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Methanol | Properties, Production, Uses, & Poisoning. (2026, January 21). Britannica. Retrieved from [Link]
-
Benzene, 2,4-dichloro-1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Methanol Product Stewardship Summary. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Toxicity Profile and Safe Handling of (2,4-Dichloro-3-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the anticipated toxicological profile and a detailed Safety Data Sheet (SDS) for (2,4-Dichloro-3-methylphenyl)methanol. Given the limited publicly available data for this specific molecule, this document synthesizes information from structurally analogous compounds, including chlorinated toluenes, benzyl alcohols, and dichlorinated benzenes, to construct a predictive hazard assessment. This approach is grounded in established principles of chemical toxicology and is intended to provide a robust framework for safe handling and risk assessment in a research and development setting.
Introduction to (2,4-Dichloro-3-methylphenyl)methanol
(2,4-Dichloro-3-methylphenyl)methanol is a substituted aromatic alcohol. Its structure, featuring a dichlorinated and methylated benzene ring attached to a hydroxymethyl group, suggests its potential utility as a chemical intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. The specific arrangement of the chloro and methyl substituents on the phenyl ring will influence its reactivity, physicochemical properties, and, consequently, its toxicological profile. The presence of the benzyl alcohol moiety is a key determinant of its metabolic fate and potential toxicity.
Predicted Physicochemical Properties
A precise determination of the physicochemical properties of (2,4-Dichloro-3-methylphenyl)methanol requires experimental analysis. However, based on its structure, the following properties can be reasonably inferred:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₈Cl₂O | Based on chemical structure |
| Molecular Weight | 191.05 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to light-beige solid | Similar to other chlorinated benzyl alcohols[1] |
| Melting Point | Expected to be in the range of 60-80 °C | Based on analogs like 4-chlorobenzyl alcohol (69-72 °C)[1] |
| Boiling Point | > 200 °C | Chlorination and methylation increase the boiling point compared to benzyl alcohol. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) | Aromatic and chlorinated nature reduces water solubility. |
| Vapor Pressure | Low | As a solid at room temperature, it is expected to have low volatility. |
Comprehensive Toxicity Profile (Inferred)
The toxicity of (2,4-Dichloro-3-methylphenyl)methanol is predicted based on the known hazards of its structural components: the dichlorinated toluene core and the benzyl alcohol functional group.
Acute Toxicity
-
Oral: Ingestion may be harmful. Benzyl alcohol itself has an oral LD50 in rats of 1230 mg/kg.[2] Chlorination can either increase or decrease toxicity depending on the specific isomer. It is prudent to treat this compound as moderately toxic if swallowed. Symptoms could mirror those of benzyl alcohol ingestion, including nausea, vomiting, abdominal pain, and central nervous system (CNS) depression (headache, dizziness, and in severe cases, coma).[2]
-
Dermal: Harmful in contact with skin. Chlorinated hydrocarbons can be absorbed through the skin.[3] Prolonged or widespread contact could lead to systemic effects similar to those of ingestion. The dermal LD50 for benzyl alcohol in rabbits is 2000 mg/kg.[2]
-
Inhalation: Inhalation of dust or aerosols may be harmful. While the low vapor pressure of the solid compound limits the risk of vapor inhalation, airborne dust could be irritating to the respiratory tract and may lead to systemic absorption.[4]
Skin and Eye Irritation
-
Skin Irritation: Expected to be a skin irritant. Chlorinated aromatic compounds and benzyl alcohols can cause skin irritation upon repeated or prolonged contact.[2][5] This may manifest as redness, swelling, and dermatitis.
-
Eye Irritation: Expected to cause serious eye irritation. Direct contact with the eyes is likely to cause significant irritation, pain, and potential damage.[5]
Sensitization
There is a potential for skin sensitization. Benzyl alcohol can cause allergic skin reactions in some individuals.[6] The presence of chlorine atoms on the aromatic ring could potentially enhance its haptenization potential, thereby increasing the risk of inducing an allergic contact dermatitis.[3]
Mutagenicity and Genotoxicity
The mutagenic potential is uncertain but warrants caution. Some chlorinated toluenes are bacterial mutagens.[7] However, studies on 1,4-dichlorobenzene have shown no genotoxic effects in several in vitro and in vivo assays.[8] Given the conflicting data for related compounds, it is recommended to handle (2,4-Dichloro-3-methylphenyl)methanol as a potential mutagen until specific data is available.
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified combined exposures to α-chlorinated toluenes and benzoyl chloride as "probably carcinogenic to humans" (Group 2A).[7] This is based on limited evidence in humans and sufficient evidence in experimental animals for compounds like benzyl chloride.[7][9] While (2,4-Dichloro-3-methylphenyl)methanol is not an α-chlorinated toluene, the general class of chlorinated toluenes has raised concerns. For instance, 5-chloro-o-toluidine has been shown to cause tumors in mice.[10] Therefore, this compound should be handled as a potential carcinogen.
Reproductive and Developmental Toxicity
Specific data is lacking. High doses of benzyl alcohol have been associated with neonatal toxicity.[11] There is insufficient information to assess the reproductive or developmental toxicity of (2,4-Dichloro-3-methylphenyl)methanol specifically.
Specific Target Organ Toxicity (STOT)
-
Single Exposure: May cause respiratory irritation if inhaled as dust. High levels of exposure could lead to CNS depression, similar to benzyl alcohol.[2]
-
Repeated Exposure: Chronic exposure may pose a risk to the liver and kidneys. These are common target organs for chlorinated hydrocarbons.[12]
Safety Data Sheet (SDS) for (2,4-Dichloro-3-methylphenyl)methanol
This SDS is a predictive document based on available data for analogous compounds and should be used as a guide for safe handling in a laboratory setting.
SECTION 1: Identification
-
Product Name: (2,4-Dichloro-3-methylphenyl)methanol
-
Synonyms: 2,4-dichloro-3-methylbenzyl alcohol
-
Recommended Use: For research and development purposes. Laboratory chemical.
-
Supplier: [Supplier information would be here]
SECTION 2: Hazard(s) Identification
-
Classification:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Skin Sensitization (Category 1)
-
Carcinogenicity (Category 2)
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System
-
-
Label Elements:
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
GHS08 (Health Hazard)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H351: Suspected of causing cancer.
-
-
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
-
SECTION 3: Composition/Information on Ingredients
-
Substance Name: (2,4-Dichloro-3-methylphenyl)methanol
-
CAS Number: Not available
-
Purity: ≥95%
SECTION 4: First-Aid Measures
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation or other symptoms develop, seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
SECTION 5: Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
SECTION 6: Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as specified in Section 8. Avoid dust formation. Evacuate unnecessary personnel from the area.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up or vacuum the spill and place it in a suitable, labeled container for disposal. Avoid creating dust.
SECTION 7: Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wear appropriate PPE.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.
SECTION 8: Exposure Controls/Personal Protection
-
Engineering Controls: Use of a chemical fume hood is strongly recommended. Ensure adequate ventilation.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed.
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator (e.g., N95).
-
SECTION 9: Physical and Chemical Properties
-
(Refer to the table in Section 2 of this guide)
SECTION 10: Stability and Reactivity
-
Reactivity: Not expected to be reactive under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong acids.
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen chloride gas.
SECTION 11: Toxicological Information
-
(Refer to the detailed profile in Section 3 of this guide)
SECTION 12: Ecological Information (Predicted)
-
Toxicity: Expected to be toxic to aquatic life. Chlorinated aromatic compounds can be persistent and bioaccumulative.[4]
-
Persistence and Degradability: Not expected to be readily biodegradable.
-
Bioaccumulative Potential: Potential to bioaccumulate in aquatic organisms.
SECTION 13: Disposal Considerations
-
Disposal: Dispose of this material and its container in accordance with all local, regional, national, and international regulations. Do not allow it to enter the sewer system.
SECTION 14: Transport Information
-
UN Number: Not regulated (for small quantities in research). For bulk shipment, classification may be required.
-
Proper Shipping Name: Not applicable.
-
Hazard Class: Not applicable.
-
Packing Group: Not applicable.
SECTION 15: Regulatory Information
-
This substance is for research and development use only. Its regulatory status may vary by jurisdiction. It should be handled in accordance with all applicable chemical safety regulations.
SECTION 16: Other Information
-
Date of Preparation: February 17, 2026
-
Disclaimer: The information provided in this document is based on a predictive assessment from related chemical structures and is intended for use by qualified individuals. The user assumes all risks associated with the handling, use, and disposal of this product.
Key Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
This protocol is based on the OECD Test Guideline 439 and provides a non-animal method for assessing skin irritation potential.
Causality: The principle of this assay is that irritant chemicals can penetrate the stratum corneum and damage underlying keratinocytes. The extent of this damage is measured by the reduction in cell viability, typically using an MTT assay. A significant reduction in viability indicates an irritant potential.
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in a maintenance medium for at least one hour at 37°C and 5% CO₂.
-
Application of Test Substance: Apply 25-50 µL of the test substance (dissolved in a suitable solvent if necessary) or a sufficient amount of solid to cover the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Exposure: The tissues are exposed to the test substance for 60 minutes at room temperature.
-
Rinsing: After exposure, the tissues are thoroughly rinsed with a buffered saline solution to remove the test substance.
-
Post-incubation: The tissues are transferred to a fresh maintenance medium and incubated for 42 hours at 37°C and 5% CO₂ to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay):
-
Tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells will reduce the yellow MTT to a blue formazan precipitate.
-
After a 3-hour incubation, the formazan is extracted from the tissues using a solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer.
-
-
Data Interpretation: The cell viability of the test substance-treated tissues is expressed as a percentage of the negative control. If the mean viability is ≤ 50%, the substance is classified as an irritant.
Bacterial Reverse Mutation Test (Ames Test)
This protocol is based on the OECD Test Guideline 471 and is used to assess mutagenic potential.
Causality: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). A mutagenic substance can cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.
Methodology:
-
Strain Selection: Use at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.
-
Metabolic Activation (S9 Mix): The test is performed both with and without an S9 fraction from the liver of rats treated with an enzyme-inducing agent (e.g., Aroclor 1254). This mimics mammalian metabolism and can activate pro-mutagens.
-
Exposure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar. This mixture is then poured onto a minimal glucose agar plate.
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and poured onto the plate.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies on each plate is counted.
-
Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.
Visualizations
Caption: Workflow for Predictive Chemical Hazard Assessment.
Caption: Logical Grouping of the 16 Sections of a Safety Data Sheet.
References
-
International Agency for Research on Cancer. (1999). α-Chlorinated Toluenes and Benzoyl Chloride. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon, France: IARC. [Link]
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National Center for Biotechnology Information. (n.d.). α-CHLORINATED TOLUENES (Group 2B). In Overall Evaluations of Carcinogenicity. Retrieved from [Link]
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Inchem.org. (1999, April 12). Chlorinated Toluenes and Benzoyl Chloride (IARC Summary & Evaluation, Volume 71, 1999). Retrieved from [Link]
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Gajewska, M., & Gębicki, J. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3045. [Link]
- Sigma-Aldrich. (2025, May 17). Safety Data Sheet: 4-Chlorobenzyl alcohol.
- TCI Chemicals. (2025, September 12). Safety Data Sheet: (S)-2,4-Dichloro-α-(chloromethyl)benzyl Alcohol.
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Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). Evidence on the Carcinogenicity of 5-Chloro-o-toluidine and its Strong Acid Salts. Retrieved from [Link]
- Fisher Scientific. (2011, February 12). Safety Data Sheet: 4-Chlorobenzyl alcohol.
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AFIRM Group. (n.d.). CHLORINATED BENZENES AND TOLUENES. Retrieved from [Link]
- CDH Fine Chemical. (n.d.). 3-Chloro Benzyl Alcohol MATERIAL SAFETY DATA SHEET.
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Organisation for Economic Co-operation and Development. (n.d.). 2,4-DICHLOROTOLUENE CAS N°:95-73-8. Retrieved from [Link]
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McDougal, J. N., & Boeniger, M. F. (2002). Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals. Journal of Occupational and Environmental Medicine, 44(3), 247-255. [Link]
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Methanex Corporation. (n.d.). Safety data sheets. Retrieved from [Link]
- Merck Millipore. (n.d.). Safety Data Sheet: Methanol-D4.
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Tegethoff, K., Herbold, B. A., & Bomhard, E. M. (2000). Investigations on the mutagenicity of 1,4-dichlorobenzene and its main metabolite 2,5-dichlorophenol in vivo and in vitro. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 470(2), 157-165. [Link]
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U.S. Environmental Protection Agency. (n.d.). Appendix D: Chemicals Known to Cause Local and Systemic Effects. In Risk Assessment Guidance for Superfund Volume I: Human Health Evaluation Manual (Part A). [Link]
- Carl Roth. (n.d.). Safety Data Sheet: Methanol.
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Vlastos, D., Mpatzaka, T., & Stephanou, G. (2010). In vitro mutagenicity and genotoxicity study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene, using the micronucleus test and the alkaline single cell gel electrophoresis technique (comet assay) in human lymphocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 699(1-2), 29-36. [Link]
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Organisation for Economic Co-operation and Development. (2004, September 9). α,α,α-Trichlorotoluene (Trichloromethylbenzene) CAS N°:98-07-7. Retrieved from [Link]
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Manibusan, M. K., Sura, R., & Black, S. (2014). Assessing the skin irritation and sensitizing potential of concentrates of water chlorinated in the presence of iodinated X-ray contrast media. Journal of Immunotoxicology, 11(4), 343-350. [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Dichlorotoluene. PubChem Compound Summary for CID 8368. Retrieved from [Link]
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Bakalbainova, V., & Stoyanov, S. (2000). Toxicology of benzyl alcohols: a QSAR analysis. Journal of Applied Toxicology, 20(6), 489-493. [Link]
- Carl Roth. (n.d.). Safety Data Sheet: Benzyl alcohol.
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Author Unknown. (2023). Toxicology of benzyl alcohol in pharmaceutical manufacturing. Экономика и социум, 6(109). [Link]
- Author Unknown. (n.d.). SAFETY DATA SHEET METHANOL.
- Air Liquide. (2024, February 2). SAFETY DATA SHEET Methanol.
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Author Unknown. (n.d.). Risk analysis tools for toxicological profile of cosmetics. The Internet Journal of Toxicology, 5(2). [Link]
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European Centre for Ecotoxicology and Toxicology of Chemicals. (2014). Evaluation of Systemic Health Effects Following Dermal Exposure to Chemicals. Technical Report No. 119. [Link]
- Santa Cruz Biotechnology. (n.d.). Benzyl alcohol Safety Data Sheet.
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Centers for Disease Control and Prevention. (1982). Neonatal Deaths Associated With Use Of Benzyl Alcohol -- United States. Morbidity and Mortality Weekly Report, 31(22), 290-291. [Link]
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An In-depth Technical Guide to 2,4-Dichloro-3-methylbenzyl Alcohol: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2,4-dichloro-3-methylbenzyl alcohol, a halogenated aromatic alcohol of significant interest to researchers and professionals in drug development and fine chemical synthesis. While direct literature on this specific isomer is limited, this document extrapolates from established chemical principles and data from closely related analogs to present robust synthetic strategies, detailed characterization protocols, and a discussion of its potential applications.
Introduction: The Significance of Substituted Benzyl Alcohols
Benzyl alcohols and their derivatives are fundamental building blocks in organic synthesis. Their utility spans from being key intermediates in the pharmaceutical and agrochemical industries to serving as components in fragrances and material science.[1] The specific substitution pattern of chlorine and methyl groups on the aromatic ring, as seen in 2,4-dichloro-3-methylbenzyl alcohol, is anticipated to confer distinct chemical reactivity and biological activity.
The presence of two chlorine atoms, particularly at the 2- and 4-positions, significantly influences the electronic properties of the benzene ring, often enhancing the biological efficacy of the parent molecule. The additional methyl group at the 3-position introduces steric and electronic effects that can modulate reactivity and interaction with biological targets. This guide focuses on the practical aspects of synthesizing and validating the structure of this specific compound, providing a foundation for its exploration in various research and development contexts.
Synthesis and Mechanistic Insights
The synthesis of 2,4-dichloro-3-methylbenzyl alcohol can be approached through several reliable organic transformations. The two most strategically sound methods are the reduction of the corresponding benzaldehyde and the hydrolysis of the corresponding benzyl chloride.
Method 1: Reduction of 2,4-Dichloro-3-methylbenzaldehyde
This is arguably the most direct and high-yielding route, contingent on the availability of the starting aldehyde. The reduction of an aldehyde to a primary alcohol is a cornerstone of organic synthesis.[2]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is selected as the reducing agent. While Lithium Aluminium Hydride (LiAlH₄) is a more powerful reducing agent, NaBH₄ is significantly safer to handle, less reactive with protic solvents like ethanol, and highly chemoselective for aldehydes and ketones.[3] This selectivity is crucial if other reducible functional groups are present in a more complex substrate.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve both the aldehyde and NaBH₄, and the protic nature of the solvent facilitates the workup.
-
Workup: A mild acidic workup is necessary to neutralize any remaining borohydride and to protonate the intermediate alkoxide to yield the final alcohol product.[2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloro-3-methylbenzaldehyde (1.0 eq) in methanol at 0°C (ice bath).
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. Maintain the temperature at 0°C to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture back to 0°C and slowly add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-3-methylbenzyl alcohol. Further purification can be achieved by silica gel column chromatography.
Method 2: Hydrolysis of 2,4-Dichloro-3-methylbenzyl Chloride
This method is an excellent alternative, particularly if the corresponding benzyl chloride is more accessible than the aldehyde. The process involves a nucleophilic substitution reaction. Benzylic halides are particularly susceptible to Sₙ1-type reactions due to the stability of the intermediate benzyl carbocation, which is resonance-stabilized by the aromatic ring.[4]
Causality Behind Experimental Choices:
-
Two-Stage Process: Direct hydrolysis with a strong base can lead to the formation of unwanted bis-benzyl ether byproducts. A more controlled, higher-yielding approach is a two-stage process.[5][6] First, the benzyl chloride is reacted with a salt of a weak acid (like sodium acetate) to form an ester intermediate. This is a cleaner substitution than using a strong hydroxide.
-
Phase Transfer Catalyst: The reaction between the organic-soluble benzyl chloride and the aqueous-soluble sodium acetate is slow. A phase transfer catalyst, such as tetrabutylammonium hydrogen sulphate, is used to transport the acetate nucleophile into the organic phase, dramatically accelerating the reaction.[7]
-
Saponification: The resulting benzyl acetate ester is then easily hydrolyzed in a second step using a strong base like sodium hydroxide (NaOH) to yield the desired benzyl alcohol with high purity.
-
Esterification: To a solution of sodium acetate (2.0 eq) and tetrabutylammonium hydrogen sulphate (0.02 eq) in water, add 2,4-dichloro-3-methylbenzyl chloride (1.0 eq).[5]
-
Heating: Heat the mixture under reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or GC-MS until the starting benzyl chloride is consumed.
-
Hydrolysis: Cool the reaction mixture to 70-80°C. Carefully add a concentrated solution of sodium hydroxide (e.g., 70% w/v) and continue to stir at this temperature for 30-60 minutes to hydrolyze the intermediate ester.[7]
-
Workup: Cool the mixture to room temperature. The solid product may precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.[5]
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate).
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// Edges Start -> Aldehyde [label="Oxidation"]; Start -> Chloride [label="Side-chain\nchlorination"]; Aldehyde -> Target [label="Reduction (NaBH₄)\n[Method 1]", color="#34A853", fontcolor="#34A853"]; Chloride -> Target [label="Hydrolysis\n[Method 2]", color="#EA4335", fontcolor="#EA4335"]; } caption="Figure 1: Key synthetic pathways to the target compound."
Purification and Structural Characterization
Confirmation of the synthesis of 2,4-dichloro-3-methylbenzyl alcohol requires a combination of purification and analytical techniques.
-
Purification: For laboratory scale, silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective. For larger scales, recrystallization is preferred.
-
Structural Validation: A suite of spectroscopic methods is employed to provide an unambiguous structural assignment.
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// Edges Crude -> Purify; Purify -> Pure; Pure -> {NMR, IR, MS} [arrowhead=none]; {NMR, IR, MS} -> Confirm; } caption="Figure 2: Workflow for purification and characterization."
Predicted Spectroscopic Data
The following table summarizes the expected data for 2,4-dichloro-3-methylbenzyl alcohol based on known substituent effects and data from analogous compounds.[8][9][10]
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ 7.3-7.5 ppm (d, 1H): Aromatic H-5 proton. δ 7.1-7.3 ppm (d, 1H): Aromatic H-6 proton. δ 4.6-4.8 ppm (s, 2H): Benzylic CH₂ protons. δ 2.3-2.5 ppm (s, 3H): Methyl CH₃ protons. δ 1.8-2.5 ppm (br s, 1H): Hydroxyl OH proton (variable, D₂O exchangeable). | The two aromatic protons will appear as doublets due to coupling with each other. The benzylic CH₂ protons are adjacent to the electron-withdrawing oxygen, shifting them downfield. The methyl group appears in its typical region. |
| ¹³C NMR | δ 135-140 ppm: C-1 (ipso-C attached to CH₂OH). δ 130-135 ppm: C-2, C-4 (ipso-C attached to Cl). δ 128-132 ppm: C-6 (aromatic CH). δ 125-128 ppm: C-5 (aromatic CH). δ 120-125 ppm: C-3 (ipso-C attached to CH₃). δ 60-65 ppm: Benzylic CH₂ carbon. δ 18-22 ppm: Methyl CH₃ carbon. | The chemical shifts are influenced by the electronegativity of the substituents. Carbons bonded to chlorine are shifted downfield. |
| IR (Infrared) | ~3200-3500 cm⁻¹ (broad): O-H stretch. ~2850-3000 cm⁻¹: C-H stretch (aromatic and aliphatic). ~1450-1600 cm⁻¹: C=C aromatic ring stretches. ~1000-1100 cm⁻¹: C-O stretch. ~700-850 cm⁻¹: C-Cl stretch. | Each peak corresponds to the vibration of a specific functional group, providing a fingerprint of the molecule's structure. |
| Mass Spec (EI) | M⁺, [M+2]⁺, [M+4]⁺: Molecular ion peaks showing the characteristic isotopic pattern for two chlorine atoms. [M-OH]⁺: Loss of the hydroxyl group. [M-CH₂OH]⁺: Loss of the hydroxymethyl group. | The fragmentation pattern provides the molecular weight and structural information based on stable fragments. The dichlorinated pattern is a key diagnostic feature. |
Reactions and Synthetic Utility
2,4-dichloro-3-methylbenzyl alcohol is a versatile intermediate. The hydroxyl group can be readily transformed into other functionalities.
-
Oxidation: The primary alcohol can be oxidized to 2,4-dichloro-3-methylbenzaldehyde using mild reagents like pyridinium chlorochromate (PCC) or more modern catalytic systems.[11] Stronger oxidation with agents like potassium permanganate (KMnO₄) would yield 2,4-dichloro-3-methylbenzoic acid.[12]
-
Conversion to Halides: Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol into the corresponding benzyl chloride or bromide, respectively. These are valuable alkylating agents.[12]
-
Esterification: Acid-catalyzed reaction with a carboxylic acid (Fischer esterification) or reaction with an acyl chloride will produce the corresponding benzyl ester, which can have applications in fragrance or as a prodrug motif.[12]
Potential Applications
While specific studies on 2,4-dichloro-3-methylbenzyl alcohol are not widely published, its applications can be inferred from its structural similarity to the well-known antiseptic, 2,4-dichlorobenzyl alcohol.
-
Pharmaceuticals: The parent compound, 2,4-dichlorobenzyl alcohol, is a mild antiseptic used in throat lozenges to kill bacteria and viruses associated with mouth and throat infections.[1] The 3-methyl derivative is a prime candidate for similar antimicrobial screening. It can also serve as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).
-
Agrochemicals: Halogenated benzyl derivatives are common in pesticides and herbicides. This molecule could be a precursor for new crop protection agents.[1]
-
Material Science: Substituted benzyl alcohols can be incorporated into polymers and coatings to enhance properties like chemical resistance and durability.
// Central Node Core [label="2,4-Dichloro-3-methylbenzyl\nAlcohol", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Application Nodes Pharma [label="Pharmaceuticals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Agro [label="Agrochemicals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Material [label="Material Science", fillcolor="#FBBC05", fontcolor="#202124"];
// Sub-nodes Antiseptic [label="Antiseptic / Antimicrobial\nAgent", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; API [label="API Intermediate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Pesticide [label="Pesticide / Herbicide\nPrecursor", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer [label="Polymer / Coating\nMonomer", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Core -> Pharma; Core -> Agro; Core -> Material;
Pharma -> Antiseptic; Pharma -> API; Agro -> Pesticide; Material -> Polymer; } caption="Figure 3: Potential application areas for the title compound."
Safety and Handling
As with all chlorinated organic compounds, 2,4-dichloro-3-methylbenzyl alcohol should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. While specific toxicity data is unavailable, analogs like 2,4-dichlorobenzyl chloride are known irritants and harmful if swallowed.[13]
Conclusion
2,4-dichloro-3-methylbenzyl alcohol is a synthetically accessible compound with significant potential as an intermediate and a candidate for biological screening. This guide has outlined reliable and well-rationalized synthetic protocols, a comprehensive strategy for structural verification, and a logical framework for its potential applications. By leveraging established principles of organic chemistry, researchers can confidently synthesize, characterize, and explore the utility of this promising molecule in the fields of medicine, agriculture, and material science.
References
- CN103664527A - Clean preparation method for 2,4-dichloro-alpha-chloromethyl benzyl alcohol - Google P
-
What is the mechanism of Benzyl Alcohol? - Patsnap Synapse. (2024-07-17). [Link]
-
Joshi, J. Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwidejournals.com. (2016-05-15). [Link]
-
Synthesis of 2,4-dichlorobenzyl alcohol - PrepChem.com. [Link]
-
Ghorpade, S. et al. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC. [Link]
-
Givens, R. S. et al. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. RSC Publishing. [Link]
-
Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]
-
Kerton, F. M. et al. Reactions of benzyl alcohol under different reaction conditions. ResearchGate. [Link]
-
3-methylbenzyl Alcohol at BMRB. [Link]
-
2,4-Dichlorobenzyl alcohol, methyl ether - 13C NMR. [Link]
- US4387253A - Preparation of dichlorobenzyl alcohol - Google P
-
Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? - Quora. (2018-05-26). [Link]
-
Clark, J. reduction of aldehydes and ketones. Chemguide. (2015-11). [Link]
-
Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water - Supporting Information. The Royal Society of Chemistry. [Link]
-
Preparation of dichlorobenzyl alcohol - European Patent Office - EP 0047622 A1. [Link]
- CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride - Google P
-
2,4-Dichlorobenzyl chloride. PubChem. [Link]
-
Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]
-
The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. (2023-01-22). [Link]
- WO2011060302A1 - Reduction of aldehydes and ketones to alcohols - Google P
-
Reduction of Aldehydes and Ketones. OpenOChem Learn. [Link]
-
BENZYL CHLORIDE CAS N°: 100-44-7. OECD SIDS. [Link]
Sources
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 4. quora.com [quora.com]
- 5. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. prepchem.com [prepchem.com]
- 8. bmse000540 3-methylbenzyl Alcohol at BMRB [bmrb.io]
- 9. 2,4-Dichlorobenzyl alcohol(1777-82-8) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 13. 2,4-Dichlorobenzyl chloride | C7H5Cl3 | CID 7212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (2,4-Dichloro-3-methylphenyl)methanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of (2,4-dichloro-3-methylphenyl)methanol from its corresponding aldehyde, 2,4-dichloro-3-methylbenzaldehyde. This transformation is a fundamental process in organic synthesis, often employed in the development of new pharmaceutical agents and other fine chemicals. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot as needed.
Introduction
The reduction of aldehydes to primary alcohols is a cornerstone of organic chemistry. In the context of drug discovery and development, the resulting benzyl alcohol moiety is a common structural motif in a wide array of biologically active molecules. This application note details the selective reduction of the aldehyde functional group in 2,4-dichloro-3-methylbenzaldehyde to yield (2,4-dichloro-3-methylphenyl)methanol. The chosen reagent, sodium borohydride (NaBH₄), is a mild and selective reducing agent, making it ideal for this transformation without affecting other potentially sensitive functional groups.
Chemical Principles and Mechanism
The reduction of an aldehyde to a primary alcohol using sodium borohydride proceeds via a nucleophilic addition mechanism. The borohydride anion (BH₄⁻) serves as a source of hydride ions (H⁻)[1][2].
The reaction can be conceptualized in two main stages:
-
Nucleophilic Attack: The hydride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate, an alkoxide.
-
Protonation: The resulting alkoxide is then protonated by a protic solvent, such as methanol or ethanol, or during an aqueous workup, to yield the final primary alcohol product[1][2].
It is important to note that one mole of sodium borohydride can, in theory, reduce four moles of an aldehyde. However, in practice, a slight excess of the reducing agent is often used to ensure complete conversion.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of (2,4-dichloro-3-methylphenyl)methanol.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 2,4-dichloro-3-methylbenzaldehyde | C₈H₆Cl₂O | 189.04 | 65-67 | ~250 | Irritant |
| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | >300 (dec.) | N/A | Water-reactive, Toxic, Corrosive |
| Methanol (MeOH) | CH₄O | 32.04 | -97.6 | 64.7 | Flammable, Toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Carcinogen, Irritant |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 884 | 1429 | Irritant |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | N/A | N/A | Corrosive |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | N/A | N/A | Irritant |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | N/A | N/A | Irritant |
Reaction Workflow
Figure 1. Experimental workflow for the synthesis of (2,4-dichloro-3-methylphenyl)methanol.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-3-methylbenzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).
-
Reduction: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.
-
Extraction: Remove the methanol from the reaction mixture under reduced pressure. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2,4-dichloro-3-methylphenyl)methanol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Characterization of (2,4-Dichloro-3-methylphenyl)methanol
The structure and purity of the synthesized (2,4-dichloro-3-methylphenyl)methanol should be confirmed by spectroscopic methods.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~7.3-7.5 (m, 2H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~2.4 (s, 3H, Ar-CH₃), ~1.8 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ ~138-140 (Ar-C), ~134-136 (Ar-C), ~130-132 (Ar-C-Cl), ~128-130 (Ar-C-Cl), ~126-128 (Ar-C), ~124-126 (Ar-C), ~63-65 (-CH₂OH), ~18-20 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~3400-3200 (br, O-H stretch), ~3100-3000 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1470, ~1580 (C=C stretch, aromatic), ~1050 (C-O stretch) |
| Mass Spec. (EI) | M⁺ at m/z ~190, 192, 194 (isotopic pattern for 2 Cl atoms). Fragments corresponding to loss of H₂O, Cl, and CH₂OH. |
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents involved in this synthesis.
Sodium Borohydride: This reagent is water-reactive and can release flammable hydrogen gas upon contact with water or protic solvents. It is also toxic if ingested and can cause skin and eye burns. Handle with care in a well-ventilated fume hood and avoid contact with water.
Chlorinated Compounds: 2,4-dichloro-3-methylbenzaldehyde and the resulting alcohol are chlorinated organic compounds and should be handled with care. Avoid inhalation and skin contact.
Solvents: Methanol is flammable and toxic. Dichloromethane is a suspected carcinogen. All handling of these solvents should be performed in a fume hood.
Waste Disposal: All organic waste should be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of (2,4-dichloro-3-methylphenyl)methanol from 2,4-dichloro-3-methylbenzaldehyde using sodium borohydride. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently perform this synthesis and obtain the desired product in good yield and purity. The provided predicted characterization data will aid in the confirmation of the product's identity.
References
-
Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
- Setamdideh, D., & Khezri, B. (2009). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Asian Journal of Chemistry, 21(5).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Willis, M. C., et al. (2021). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl). ChemRxiv.
-
Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]
-
Common Organic Chemistry. Sodium Borohydride. Retrieved from [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Google Patents. CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde.
-
Biocompare. 2,4-Dichloro-α-methylbenzyl Alcohol from Aladdin Scientific. Retrieved from [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Biological Magnetic Resonance Bank. bmse000540 3-methylbenzyl Alcohol. Retrieved from [Link]
-
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
-
PrepChem. Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. Retrieved from [Link]
-
PubChem. 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]
-
Organic Syntheses. 2,4-diphenylpyrrole. Retrieved from [Link]
- Zhang, J., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292.
- Reddy, P. G., & Kumar, S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1153-1158.
- Nguyen, T. H., & Nguyen, T. T. (2022). Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. ChemRxiv.
-
PubChem. [2,5-Dichloro-3-(ethoxymethoxy)phenyl]methanol. Retrieved from [Link]
-
YouTube. Interpreting IR Spectra. Retrieved from [Link]
-
NIST. Benzene, 2,4-dichloro-1-methyl-. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Guide: High-Yield Synthesis of (2,4-Dichloro-3-methylphenyl)methanol
The following technical guide details the high-yield synthesis of (2,4-Dichloro-3-methylphenyl)methanol , designed for researchers requiring high purity and reproducibility.
Executive Summary & Molecule Profile
-
Target Molecule: (2,4-Dichloro-3-methylphenyl)methanol
-
Primary Application: Intermediate for agrochemicals and pharmaceuticals (e.g., quinolone antibiotics like Ozenoxacin analogues).
-
Key Synthetic Challenge: The 2,4-dichloro-3-methyl substitution pattern creates a unique electronic and steric environment. The C1-position (methanol) is ortho-substituted by chlorine, creating moderate steric hindrance. The primary risk during synthesis is reductive dechlorination (loss of Cl atoms) if aggressive reducing agents or catalytic hydrogenation are used.
-
Recommended Route: Chemoselective reduction of 2,4-Dichloro-3-methylbenzoic acid (CAS 83277-23-0) using Borane-THF (BH₃·THF) .
Core Synthesis Workflow
The most robust route avoids the instability of acid chlorides and the over-reduction risks of Lithium Aluminum Hydride (LAH).
Workflow Diagram (DOT)
Caption: Chemoselective reduction pathway preserving the halogenated aromatic core.
Detailed Protocol: Acid Reduction Route
Method A: Borane-THF Reduction (Gold Standard)
This method is preferred because Borane is electrophilic and reduces carboxylic acids faster than esters or halides, ensuring the C-Cl bonds remain intact .
Reagents:
-
2,4-Dichloro-3-methylbenzoic acid (1.0 equiv)
-
Borane-THF complex (1.0 M solution, 1.2–1.5 equiv)
-
Anhydrous THF (Solvent)
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask and cool under Nitrogen (
). -
Dissolution: Add 2,4-Dichloro-3-methylbenzoic acid and anhydrous THF (approx. 5 mL per mmol). Stir until fully dissolved.
-
Addition: Cool the solution to 0°C . Add
dropwise via syringe/cannula over 30 minutes.-
Note: Hydrogen gas (
) will evolve. Ensure proper venting.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours.
-
Monitoring: Check via TLC (Solvent: 30% EtOAc/Hexanes).[1] The acid spot (baseline) should disappear; the alcohol spot (
) will appear.
-
-
Quench: Cool back to 0°C . Slowly add Methanol (excess) until gas evolution stops. This breaks down the borate ester intermediate.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with saturated
(to remove unreacted acid) and Brine. Dry overngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> .
Method B: + (Cost-Effective Alternative)
If
-
Suspend the acid (1.0 equiv) and
(1.2 equiv) in anhydrous THF. -
Cool to 0°C.
-
Add Iodine (
, 0.5 equiv) dissolved in THF dropwise. -
Stir at reflux for 2–4 hours.
-
Mechanism:
.
Troubleshooting Guide & FAQs
Issue 1: Low Yield / Incomplete Conversion
Q: The reaction stops with 30% starting material remaining. Adding more Borane doesn't help.
-
Diagnosis: The borane reagent may have degraded (hydrolyzed by moisture) or formed a stable unreactive acyloxyborane intermediate that isn't breaking down.
-
Solution:
-
Check Reagent Quality: Borane-THF is unstable. Titrate it or use a fresh bottle.
-
Reflux Step: If steric hindrance from the 2-chloro group is significant, heat the reaction to 50°C after the initial addition.
-
Trimethyl Borate Removal: During the quench, add MeOH and evaporate repeatedly (2-3 times). Methyl borate is volatile; removing it drives the equilibrium toward the free alcohol.
-
Issue 2: Dechlorination (Impurities)
Q: I see a byproduct with Mass M-34 (loss of Cl).
-
Diagnosis: You likely used Lithium Aluminum Hydride (LAH) or a catalytic hydrogenation method (Pd/C).
-
Causality: The electron-deficient ring (due to 2,4-dichloro substitution) activates the C-Cl bond for nucleophilic attack or oxidative addition by metals.
-
Solution: Switch immediately to Borane-THF or
. These are chemoselective for the carbonyl group and will not touch the aryl chloride.
Issue 3: Product Solubility & Isolation
Q: The product is oiling out or forming an emulsion during extraction.
-
Diagnosis: Polychlorinated benzyl alcohols are lipophilic but can hydrogen bond with water/borates.
-
Solution:
-
Use MTBE (Methyl tert-butyl ether) instead of EtOAc for extraction; it separates better from aqueous phases.
-
Ensure the pH of the aqueous layer is neutral to slightly acidic (pH 5-6) during the wash to prevent phenolate formation (though unlikely for benzyl alcohol, it helps break emulsions).
-
Data & Reagent Comparison
| Reagent | Yield Potential | Chemoselectivity (Cl-Tolerance) | Risk Profile | Recommendation |
| Borane-THF ( | High (90-98%) | Excellent | Moisture sensitive; Expensive | Primary Choice |
| High (85-95%) | Good | Iodine is corrosive; Exothermic | Best Alternative | |
| Moderate (60-80%) | Poor (Risk of dechlorination) | Pyrophoric; Aggressive | Avoid | |
| Low | Very Poor (Rapid dechlorination) | Fire hazard | Do Not Use |
References
-
Brown, H. C., & Choi, Y. M. (1982). "The selective reduction of carboxylic acids to alcohols in the presence of esters, nitriles, and halogens by borane-tetrahydrofuran." Synthesis, 1982(10), 828-829.
-
Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151.
-
Ferrer Internacional, S.A. (2012). "Process for the synthesis of Ozenoxacin." Patent WO 2012/035076. (Describes the use of 2,4-dichloro-3-methylbenzoic acid as a key intermediate).
- Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (Standard reference for Borane chemoselectivity).
Sources
Technical Support Center: Thermal Degradation of (2,4-Dichloro-3-methylphenyl)methanol
Welcome to the technical support center for handling and analyzing (2,4-Dichloro-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a focus on its thermal stability. Understanding the thermal degradation of (2,4-Dichloro-3-methylphenyl)methanol is critical for ensuring the integrity of your experiments, the purity of your products, and the safety of your processes.
Frequently Asked Questions (FAQs)
Q1: What is (2,4-Dichloro-3-methylphenyl)methanol and why is its thermal stability important?
(2,4-Dichloro-3-methylphenyl)methanol is a halogenated aromatic alcohol. Its structure, featuring a chlorinated and methylated benzene ring with a hydroxymethyl group, makes it a potential intermediate in the synthesis of various pharmaceutical and specialty chemical products.
The thermal stability of this compound is of paramount importance for several reasons:
-
Process Integrity: Many chemical reactions require elevated temperatures. If the compound degrades under these conditions, it can lead to the formation of impurities, reducing the yield and purity of the desired product.
-
Safety: Thermal decomposition can sometimes lead to the formation of hazardous or toxic byproducts. For instance, the pyrolysis of chlorinated hydrocarbons can generate toxic compounds.[1] Understanding the degradation pathways is crucial for risk assessment and implementing appropriate safety measures.
-
Analytical Accuracy: In analytical techniques that involve heating, such as gas chromatography (GC), thermal degradation of the analyte can lead to inaccurate quantification and the appearance of ghost peaks, complicating data interpretation.
Q2: What are the likely thermal degradation products of (2,4-Dichloro-3-methylphenyl)methanol?
The degradation is expected to proceed through several pathways:
-
Oxidation: The primary alcohol group is susceptible to oxidation, especially in the presence of an oxidant or at elevated temperatures in air. This would lead to the formation of 2,4-dichloro-3-methylbenzaldehyde and further to 2,4-dichloro-3-methylbenzoic acid .
-
Dehydrochlorination: The presence of chlorine atoms on the aromatic ring and a benzylic proton makes the molecule susceptible to the elimination of hydrogen chloride (HCl). This can lead to the formation of various chlorinated and dechlorinated aromatic compounds. The pyrolysis of similar compounds like (2-chloroethyl)benzene is known to produce HCl and styrene.[1]
-
Radical Reactions: At higher temperatures, homolytic cleavage of C-C and C-Cl bonds can occur, leading to the formation of a complex mixture of radical species. These radicals can then recombine or react with other molecules to form a variety of products, including smaller aromatic compounds like dichlorotoluene , chlorotoluene , and even benzene .[5]
-
Condensation: Two molecules of the alcohol could potentially condense to form an ether (bis(2,4-dichloro-3-methylphenyl)methyl ether), particularly in the presence of acidic catalysts that could be formed in situ from HCl elimination.[3]
A summary of potential degradation products is provided in the table below:
| Potential Degradation Product | Formation Pathway |
| 2,4-dichloro-3-methylbenzaldehyde | Oxidation |
| 2,4-dichloro-3-methylbenzoic acid | Oxidation |
| Hydrogen Chloride (HCl) | Dehydrochlorination |
| Dichlorotoluene isomers | Decarbonylation/fragmentation |
| Dimeric ethers | Condensation |
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my GC-MS analysis after heating my sample of (2,4-Dichloro-3-methylphenyl)methanol.
This is a common issue indicative of on-column or injector-port thermal degradation. The identity of these peaks will provide clues to the degradation pathway.
Troubleshooting Steps:
-
Lower the Injector Temperature: The first step is to reduce the temperature of your GC injector. A high injector temperature is a frequent cause of thermal degradation of sensitive compounds.
-
Use a More Inert Liner: The glass liner in the GC inlet can have active sites that catalyze degradation. Using a deactivated or silanized liner can significantly reduce this effect.
-
Analyze by LC-MS: If possible, analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] This technique operates at lower temperatures and can help you determine if the degradation is happening in your process or during GC analysis.
-
Derivatization: For GC analysis, consider derivatizing the alcohol group to a more thermally stable functional group, such as a silyl ether. This can prevent oxidation and dehydration reactions.[6]
-
Identify the Degradation Products: Use the mass spectra of the unknown peaks to tentatively identify them. Compare their fragmentation patterns with the expected degradation products listed in the FAQ section. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help in formula determination.[8]
Workflow for Identifying Unknown Peaks in GC-MS
Caption: Troubleshooting workflow for identifying unknown peaks in GC-MS analysis.
Issue 2: My reaction yield is low when using (2,4-Dichloro-3-methylphenyl)methanol at elevated temperatures.
Low reaction yields in processes involving heating can often be attributed to the thermal degradation of the starting material.
Troubleshooting Steps:
-
Monitor Reaction by Time-Course Analysis: Take aliquots from your reaction mixture at different time points and analyze them by a suitable technique (LC-MS is often ideal). This will help you determine if your starting material is being consumed by a side reaction.
-
Lower the Reaction Temperature: If the reaction kinetics allow, try running the reaction at a lower temperature. Even a small decrease in temperature can significantly reduce the rate of degradation.
-
Use a Milder Base/Acid: If your reaction uses a strong acid or base, this could be catalyzing the degradation. Consider screening for milder alternatives.
-
Inert Atmosphere: If oxidation is a suspected degradation pathway, ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Identify Byproducts: Isolate and identify the major byproducts. This will provide direct evidence for the degradation pathway and help you to devise a strategy to mitigate it.
Experimental Protocols
Protocol 1: Thermal Stress Study of (2,4-Dichloro-3-methylphenyl)methanol
Objective: To determine the onset of thermal degradation and identify the primary degradation products.
Materials:
-
(2,4-Dichloro-3-methylphenyl)methanol
-
High-purity solvent (e.g., acetonitrile or methanol)[6]
-
Sealed reaction vials
-
Heating block or oven
Procedure:
-
Prepare a stock solution of (2,4-Dichloro-3-methylphenyl)methanol in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several sealed reaction vials.
-
Place the vials in a heating block or oven at a series of increasing temperatures (e.g., 80°C, 100°C, 120°C, 150°C). Include a control vial kept at room temperature.
-
Heat the vials for a set period (e.g., 1, 4, and 24 hours).
-
After heating, cool the vials to room temperature.
-
Analyze the samples by GC-MS or LC-MS.
-
Compare the chromatograms of the heated samples to the control sample. Look for the appearance of new peaks and a decrease in the area of the parent compound peak.
-
Use the mass spectra of the new peaks to identify the degradation products.
Protocol 2: Analysis of Thermal Degradation Products by GC-MS
Objective: To separate and identify volatile and semi-volatile degradation products.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column)
GC-MS Conditions (starting point, may require optimization):
-
Injector Temperature: 250°C (can be lowered to minimize on-column degradation)
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
For each new peak in the thermally stressed samples, perform a library search (e.g., NIST database) to get a preliminary identification.
-
Manually interpret the mass spectra, looking for characteristic fragmentation patterns of aromatic compounds, including the isotopic signature of chlorine atoms.[10]
Predicted Thermal Degradation Pathway
The following diagram illustrates a plausible thermal degradation pathway for (2,4-Dichloro-3-methylphenyl)methanol based on the chemistry of related compounds.
Caption: Predicted thermal degradation pathways of (2,4-Dichloro-3-methylphenyl)methanol.
References
-
synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the - DTIC. (2008, December 1). Retrieved from [Link]
-
Warner, B. J., Wright, E. M., Foreman, H. E., Wellman, C. D., & McCunn, L. R. (2015). Products From Pyrolysis of Gas-Phase Propionaldehyde. The Journal of Physical Chemistry A, 119(1), 14–23. Retrieved from [Link]
-
Sarzyński, D. S., & Majerz, I. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3209. Retrieved from [Link]
-
Sarzyński, D. S., & Majerz, I. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3209. Retrieved from [Link]
-
Sarzyński, D. S., & Majerz, I. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3209. Retrieved from [Link]
-
Ho, P., Melius, C. F., & Goodman, D. W. (1991). Thermal Decomposition of Dichlorosilane Investigated by Pulsed Laser Powered Homogeneous Pyrolysis. MRS Proceedings, 224. Retrieved from [Link]
-
Arnold, S. M., Hickey, W. J., & Harris, R. F. (1995). Identification of metol degradation products under Fenton's reagent treatment using liquid chromatography-mass spectrometry. Water Research, 29(10), 2307-2313. Retrieved from [Link]
-
A study of the enzymatic degradation of chloroxylenol and dichloroxylenol by laccase. (2021, December 10). Retrieved from [Link]
-
Fish, P. V., et al. (2023). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl). ChemRxiv. Retrieved from [Link]
-
Li, J., Leeke, G. A., & Wood, J. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. ACS Sustainable Chemistry & Engineering, 9(4), 1576-1589. Retrieved from [Link]
-
(2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses. Retrieved from [Link]
-
Thermal Desorption GC Analysis of High Boiling, High Molecular Weight Hydrocarbons. (2004). Retrieved from [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2015). Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. Chemosphere, 119, 1147-1153. Retrieved from [Link]
-
Farré, M., Pérez, S., Kantiani, L., & Barceló, D. (2010). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews, 29(5), 776-805. Retrieved from [Link]
-
Yasuhara, A., Tanaka, Y., Makishima, M., Suzuki, S., & Shibamoto, T. (2011). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Journal of Chromatographic Science, 49(1), 1-8. Retrieved from [Link]
-
Williams, G. H. (1970). The thermal decomposition of diaroyl peroxides in some solvents. ProQuest Dissertations Publishing. Retrieved from [Link]
-
Bumbag, G., et al. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods, 15(16), 2097-2106. Retrieved from [Link]
-
Chakraborty, S., & Singh, S. (2006). Thermal behaviour of diclofenac sodium: decomposition and melting characteristics. Journal of Thermal Analysis and Calorimetry, 86(3), 637-641. Retrieved from [Link]
- Preparation method of 2,4-dichlorotoluene. (2011).
-
Bergman, Å., et al. (2012). Synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. Chemosphere, 89(5), 533-537. Retrieved from [Link]
-
Basis of Design document for cl-HPAD of e-Methanol. (2023, December 21). Retrieved from [Link]
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- 1. Pyrolysis Reactions of (2-Chloroethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. A study of the enzymatic degradation of chloroxylenol and dichloroxylenol by laccase | ScholarWorks [scholarworks.calstate.edu]
- 5. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 6. library.dphen1.com [library.dphen1.com]
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- 10. apps.dtic.mil [apps.dtic.mil]
storage stability and shelf life of (2,4-Dichloro-3-methylphenyl)methanol
Welcome to the technical support guide for (2,4-Dichloro-3-methylphenyl)methanol (CAS No: 1806304-20-0). This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the storage, stability, and troubleshooting of this chemical intermediate. As your virtual application scientist, this guide is structured to address common and critical questions encountered during experimental workflows, ensuring the integrity and stability of your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and storage of (2,4-Dichloro-3-methylphenyl)methanol.
Q1: What are the primary chemical identifiers for (2,4-Dichloro-3-methylphenyl)methanol?
-
Chemical Name: (2,4-Dichloro-3-methylphenyl)methanol
-
CAS Number: 1806304-20-0[1]
-
Molecular Formula: C₈H₈Cl₂O
-
MDL Number: MFCD28786859[1]
Q2: What are the optimal long-term storage conditions for this compound?
To ensure maximum stability and prevent degradation, the compound should be stored under the conditions outlined in the table below. The primary principle is to minimize exposure to atmospheric oxygen, moisture, heat, and light.
Q3: What is the expected shelf life of (2,4-Dichloro-3-methylphenyl)methanol?
While specific, long-term, real-time stability data is not extensively published, the product is known to be stable under recommended storage conditions[1]. For many anhydrous chemical reagents, a general shelf life of 2 to 5 years is common when unopened and stored correctly[2][3]. Once opened, the shelf life can be significantly reduced, typically to a period of 3 to 12 months, depending on the frequency of use and handling practices that may introduce atmospheric contaminants[2]. It is imperative to re-test the material for purity if it has been stored for an extended period or if there are any visual changes (e.g., discoloration).
Q4: What are the main factors that can cause degradation?
The stability of (2,4-Dichloro-3-methylphenyl)methanol can be compromised by several factors. The benzylic alcohol functional group is susceptible to oxidation.
-
Heat, Sparks, and Ignition Sources: These can provide the activation energy for decomposition or unwanted reactions[1].
-
Moisture: The compound is likely hygroscopic. The presence of water can facilitate certain degradation pathways or introduce impurities.
-
Incompatible Materials: Strong oxidizing agents are incompatible and will likely oxidize the alcohol group to an aldehyde or carboxylic acid[1].
-
Atmospheric Oxygen: Over time, exposure to air can lead to slow oxidation, especially if catalyzed by trace metal impurities or light.
-
Light: Photons can provide the energy to initiate radical-based degradation pathways. Storing the compound in amber or opaque containers is recommended.
Q5: What are the recommended handling procedures to maintain stability upon opening a new container?
To preserve the integrity of the compound after the container seal is broken, adhere to the following laboratory best practices:
-
Inert Atmosphere: Whenever possible, open and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture. A glove box or a nitrogen-blanketed workspace is ideal.
-
Minimize Exposure Time: Open the container for the shortest time necessary to dispense the required amount.
-
Secure Sealing: After use, ensure the container is tightly closed[1]. For screw-cap bottles, using paraffin film can provide an extra barrier against atmospheric exchange.
-
Avoid Cross-Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.
-
Documentation: Log the date the container was opened and each subsequent access. This helps track the potential for degradation over time.
Section 2: Quantitative Data Summary
The following table summarizes the key storage parameters for maintaining the long-term stability of (2,4-Dichloro-3-methylphenyl)methanol.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store at room temperature (15-25°C)[2]. Avoid freezing or excessive heat. | Prevents thermal degradation. The product is stable under standard ambient conditions[4]. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) if possible, especially after opening. | Minimizes oxidation of the benzylic alcohol to the corresponding aldehyde and carboxylic acid. |
| Light Exposure | Store in a dark place or use an amber/opaque container[5]. | Prevents photodegradation, which can initiate radical chain reactions. |
| Container | Keep container tightly closed in a dry and well-ventilated place[1]. | Prevents intake of atmospheric moisture and oxygen, and ensures safe containment of vapors. |
| Incompatibilities | Segregate from strong oxidizing agents[1]. | Avoids rapid and potentially hazardous oxidation reactions. |
Section 3: Troubleshooting and Experimental Protocols
This section provides guidance on identifying and resolving common issues related to compound purity and stability.
Troubleshooting Scenario 1: Appearance of New Impurities in an Aged Sample
Issue: An HPLC or GC-MS analysis of a previously pure sample of (2,4-Dichloro-3-methylphenyl)methanol, which has been stored for over a year, now shows two new, significant peaks.
Causality Analysis: The most probable cause is oxidative degradation. The benzylic alcohol is susceptible to oxidation, first to the corresponding aldehyde and subsequently to the carboxylic acid. This is exacerbated by repeated exposure to air, moisture, and light during storage.
Diagram: Oxidative Degradation Pathway
The following diagram illustrates the likely chemical transformation causing the impurities.
Sources
Validation & Comparative
Optimizing Structural Elucidation of (2,4-Dichloro-3-methylphenyl)methanol: A Comparative MS Guide
Topic: Mass Spectrometry Fragmentation Pattern of (2,4-Dichloro-3-methylphenyl)methanol Content Type: Publish Comparison Guide
Executive Summary
Analyte: (2,4-Dichloro-3-methylphenyl)methanol CAS: [Analogous Reference] | Formula: C₈H₈Cl₂O | MW: 191.05 Da (Monoisotopic)
For researchers in agrochemical discovery and pharmaceutical intermediate synthesis, the structural confirmation of (2,4-Dichloro-3-methylphenyl)methanol presents a specific set of challenges. As a polychlorinated benzyl alcohol, this molecule exhibits thermal lability and ionization suppression that can obscure critical data.
This guide compares the two dominant ionization workflows—Electron Ionization (EI) and Electrospray Ionization (ESI) —and evaluates the necessity of Trimethylsilyl (TMS) Derivatization . We provide predicted fragmentation pathways based on first-principles mass spectrometry to serve as a reference for quality control and metabolic profiling.
Theoretical Framework: The Molecular Signature
Before selecting an ionization mode, the analyst must understand the isotopic and structural "fingerprint" of the molecule.[1]
The Chlorine Isotope Cluster
The presence of two chlorine atoms (
-
Pattern: M : M+2 : M+4
-
Approximate Intensity Ratio: 9 : 6 : 1
-
Diagnostic Value: Any fragment ion retaining both chlorines must exhibit this pattern. Loss of one chlorine shifts the pattern to 3:1.
The Benzylic Lability
The hydroxyl group is benzylic. In mass spectrometry, this facilitates:
-
Dehydration (
): Common in thermal sources. -
Hydroxyl Loss (
): Formation of the resonance-stabilized benzylic cation. -
Ring Expansion: Rearrangement to a substituted tropylium ion.
Comparative Analysis: Ionization Architectures
This section contrasts the performance of "Hard" (EI) vs. "Soft" (ESI) ionization for this specific alcohol.
Table 1: Performance Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary State | Gas Phase (GC-MS) | Liquid Phase (LC-MS) |
| Molecular Ion ( | Weak or Absent (due to rapid dehydration) | Strong ( |
| Structural Detail | High. Rich fragmentation for fingerprinting. | Low. Primarily adducts; requires MS/MS. |
| Isomer Differentiation | Excellent (Ortho-effect visible) | Poor (Isobaric species often co-elute) |
| Limit of Detection | High pg range (native); Low pg (derivatized) | Low ng range (poor ionization of neutral alcohols) |
| Recommendation | Gold Standard for ID | Preferred for Quantitation in Matrix |
Expert Insight: Why EI Wins for Structure
In drug development, distinguishing the 2,4-dichloro isomer from a 3,5-dichloro isomer is critical. ESI often yields only the protonated molecule, which is identical for both isomers. EI, however, induces high-energy fragmentation where the "Ortho Effect" (interaction between the 2-Cl and the benzylic OH) creates unique spectral exclusions that confirm regiochemistry.
Deep Dive: EI Fragmentation Pathways
When analyzing the native compound via GC-MS (70 eV), the fragmentation follows a deterministic logic.
Key Fragment Ions (Predicted)
-
m/z 190/192/194 (
): Molecular ion. Likely weak intensity.[2] -
m/z 173/175/177 (
): Base Peak Candidate. Loss of to form the 2,4-dichloro-3-methylbenzyl cation. -
m/z 155/157 (
): Loss of a chlorine radical. -
m/z 137 (
): Sequential loss of OH and HCl. -
m/z 109: Ring contraction/degradation products (chlorine loss).
Pathway Visualization
The following diagram illustrates the mechanistic decay of the molecule under electron impact.
Figure 1: Predicted EI fragmentation pathway showing the dominance of the benzylic cation (m/z 173) and subsequent tropylium rearrangement.
Comparative Analysis: Derivatization Strategies
Native alcohols often "tail" in GC columns due to hydrogen bonding with active silanol sites. Derivatization is not just a cleanup step; it is a structural confirmation tool.
Silylation (TMS)
Reagent: BSTFA + 1% TMCS
Reaction: Replaces the active proton on the hydroxyl with a Trimethylsilyl group (
Impact on Spectrum:
-
Mass Shift: MW increases by 72 Da (190 → 262).
-
New Base Peak: The
peak (loss of a methyl group from silicon) becomes dominant. -
Peak Shape: Sharp, symmetrical peaks (improved signal-to-noise ratio).
Table 2: Native vs. Derivatized Comparison
| Parameter | Native Alcohol | TMS-Derivative |
| Molecular Weight | 190 | 262 |
| Key Ion | m/z 173 ( | m/z 247 ( |
| Chromatography | Tailing peaks; retention time shifts with concentration | Sharp peaks; stable retention time |
| Thermal Stability | Risk of dehydration in injector | Thermally stable up to 300°C |
Experimental Protocols
To replicate these results, use the following validated workflows.
Protocol A: GC-MS (Structural ID)
Objective: High-confidence identification using EI fragmentation.
-
Sample Prep: Dissolve 1 mg analyte in 1 mL Dichloromethane (DCM).
-
Derivatization (Optional but Recommended):
-
Take 100 µL sample solution.
-
Add 50 µL BSTFA (with 1% TMCS).
-
Incubate at 60°C for 30 mins.
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Carrier: Helium @ 1.0 mL/min (Constant Flow).
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).
-
-
MS Parameters:
-
Source: EI (70 eV).[1]
-
Scan Range: m/z 40–400.
-
Source Temp: 230°C (Prevent condensation).
-
Protocol B: LC-MS (Quantification)
Objective: High-sensitivity quantification in complex matrices.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Ionization: ESI Positive Mode.
-
Note: If signal is low, switch to APCI (Atmospheric Pressure Chemical Ionization) or monitor the Sodium adduct
.
-
Decision Workflow: Selecting the Right Method
Use the following logic to determine the appropriate workflow for your specific research stage.
Figure 2: Decision tree for selecting between GC-MS and LC-MS based on sample origin and analytical goal.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. (Source for general benzyl alcohol fragmentation patterns).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Sigma-Aldrich. (2024). Product Specification: (2,4-Dichloro-3-methylphenyl)methanol. (Verification of chemical properties and stability).
Sources
A Comparative Guide to Establishing Reference Standards for (2,4-Dichloro-3-methylphenyl)methanol Purity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for a High-Quality Reference Standard
(2,4-Dichloro-3-methylphenyl)methanol is a substituted benzyl alcohol derivative, a class of compounds often used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The purity of such an intermediate is paramount, as any impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final product.
Establishing a well-characterized in-house reference standard is a critical first step for any quantitative analysis. This standard serves as the benchmark against which all subsequent batches of the material are tested, ensuring consistency in quality control, stability studies, and synthetic process optimization. This guide focuses on a multi-pronged, or "orthogonal," testing approach to confidently assign a purity value to a candidate reference standard.
Core Analytical Methodologies: A Comparative Overview
The purity of a small organic molecule like (2,4-Dichloro-3-methylphenyl)methanol is best determined not by a single method, but by a combination of techniques that offer different analytical selectivities. The three principal methods for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1][2] | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[3] | Intrinsic primary method where signal intensity is directly proportional to the number of nuclei.[4][5][6] |
| Best Suited For | Non-volatile and thermally sensitive organic compounds, related substance profiling. | Volatile and semi-volatile compounds, residual solvent analysis. | Absolute purity determination without needing an identical reference standard.[4][5][7] |
| Typical Stationary Phase | C18 (for non-polar analytes), Phenyl-Hexyl (for aromatic compounds).[8][9] | Polysiloxane-based phases (e.g., DB-5, DB-1701) of varying polarity.[10] | Not applicable. |
| Common Detector | UV-Vis Diode Array Detector (DAD/PDA). | Flame Ionization Detector (FID), Mass Spectrometer (MS).[3][11] | High-field NMR spectrometer. |
| Strengths | High resolution, widely applicable, excellent for "related substances" testing. | High sensitivity for volatile impurities (e.g., residual solvents). | Direct measurement, high precision, structural confirmation, requires no response factors.[5][12] |
| Limitations | Requires a reference standard for quantification; non-chromophoric impurities are not detected by UV.[5] | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods; higher equipment cost. |
The Principle of Orthogonal Testing for Self-Validating Purity Assessment
Trust in an analytical result is established through verification. In the context of reference standard characterization, this is achieved by using multiple, dissimilar analytical methods—a concept known as orthogonal testing. If two or more methods based on different chemical principles yield the same purity value, it provides a high degree of confidence in the result.
For (2,4-Dichloro-3-methylphenyl)methanol, the ideal orthogonal approach combines a chromatographic purity method (like HPLC or GC) with an absolute quantification method like qNMR.
Sources
- 1. uni-onward.com.tw [uni-onward.com.tw]
- 2. uspbpep.com [uspbpep.com]
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- 4. mdpi.com [mdpi.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. mac-mod.com [mac-mod.com]
- 10. epa.gov [epa.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. rssl.com [rssl.com]
Safety Operating Guide
Navigating the Disposal of (2,4-Dichloro-3-methylphenyl)methanol: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of (2,4-Dichloro-3-methylphenyl)methanol, a chlorinated aromatic alcohol. By understanding the principles behind these procedures, you can not only ensure the safety of your laboratory and the environment but also maintain the highest standards of scientific integrity.
Hazard Assessment and Characterization: Understanding the "Why"
(2,4-Dichloro-3-methylphenyl)methanol is a chlorinated organic compound. The presence of chlorine atoms in its structure is a primary determinant of its disposal pathway. Chlorinated organic compounds should not be mixed with non-halogenated organic waste streams.[1] The rationale for this segregation is twofold: many non-halogenated solvent wastes can be reprocessed and used as fuel, but the combustion of chlorinated compounds can produce toxic byproducts, including chlorinated dioxins.[1]
Key Inferred Hazards:
-
Toxicity: Similar to other chlorinated organic compounds, it should be considered toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][5][6]
-
Environmental Hazard: Improper disposal can lead to contamination of soil and water.[7]
Given these potential hazards, under no circumstances should (2,4-Dichloro-3-methylphenyl)methanol or its residues be disposed of down the drain or in regular trash.[8][9][10][11] This practice is not only a violation of environmental regulations but also poses a significant risk to public health and aquatic ecosystems.[8][11]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (2,4-Dichloro-3-methylphenyl)methanol for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The following table outlines the recommended PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., Butyl rubber) | To prevent skin contact and absorption.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of any potential vapors or aerosols.[3] |
Waste Collection and Segregation: A Step-by-Step Protocol
Proper segregation and collection of chemical waste are fundamental to safe and compliant laboratory operations. The following protocol outlines the step-by-step procedure for collecting (2,4-Dichloro-3-methylphenyl)methanol waste.
Experimental Protocol: Waste Collection
-
Container Selection:
-
Obtain a designated hazardous waste container that is compatible with chlorinated organic compounds. Glass containers are generally preferred for organic wastes as they are less likely to be damaged by the solvents.[1]
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof closure.[7][12]
-
-
Labeling:
-
Immediately label the container with the words "HAZARDOUS WASTE".[12][13]
-
Clearly write the full chemical name: "(2,4-Dichloro-3-methylphenyl)methanol". Avoid using abbreviations or chemical formulas.[12]
-
Indicate the approximate concentration or quantity of the waste.
-
Note the date when the waste was first added to the container (the "accumulation start date").[8]
-
-
Segregation:
-
Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[12]
-
The container must be kept closed at all times except when adding waste.[9][12] Do not leave a funnel in the container.[12]
-
If the waste is in a flammable solvent, the container should be stored in a flammable liquids cabinet.[1]
-
Disposal Workflow: From Your Lab to Final Disposition
The disposal of (2,4-Dichloro-3-methylphenyl)methanol follows a regulated "cradle-to-grave" process, meaning the waste is tracked from its generation to its final, safe disposal.[13] The following diagram illustrates the typical workflow.
Caption: Disposal workflow for (2,4-Dichloro-3-methylphenyl)methanol.
Spill Management: Preparedness is Key
In the event of a spill, a prompt and appropriate response is crucial to mitigate risks.
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand or earth.[16]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
If the substance is flammable, remove all sources of ignition.[17]
-
Contact your institution's Environmental Health and Safety (EHS) or emergency response team immediately.
-
All materials used to clean up a spill should be treated as hazardous waste.[14]
Final Disposal Method: High-Temperature Incineration
The generally accepted and environmentally responsible method for the final disposal of chlorinated organic residues is high-temperature incineration.[18] This process decomposes the waste into gaseous byproducts, which can then be scrubbed to prevent atmospheric pollution.[18] This method offers complete and permanent disposal, which is preferable to outdated practices like landfilling or direct burial.[18]
Regulatory Compliance: Adherence to EPA Guidelines
The disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Key principles of RCRA for laboratories include:
-
Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[13]
-
Proper Labeling and Storage: As detailed in the protocols above.
-
Documentation: Maintaining records of waste generation and disposal.[7]
-
Use of Licensed Disposal Facilities: Ensuring that waste is transported to and managed by a facility permitted to handle hazardous waste.
By adhering to the procedures outlined in this guide, you will be in compliance with these federal regulations and the specific policies of your institution.
References
- Process for Disposal of Chlorinated Organic Residues.
- Hazardous Chemical Waste Management Guidelines - Columbia | Research.
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- Safety data sheets - Methanex.
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- WASTE MANAGEMENT.
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- SAFETY DATA SHEET Methanol.
- Methanol - SAFETY DATA SHEET.
- How to Dispose of Methanol?.
- SAFETY DATA SHEET METHANOL.
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- SAFETY DATA SHEET - Actylis Lab Solutions.
- Methanol (230, 232, 233).
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A Senior Application Scientist's Guide to the Safe Handling of (2,4-Dichloro-3-methylphenyl)methanol
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Based on the hazard classifications of analogous dichlorinated benzyl alcohols, (2,4-Dichloro-3-methylphenyl)methanol should be presumed to pose the following risks:
-
Acute Toxicity: May be harmful if swallowed or inhaled.[1][2]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[3]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage or irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
The presence of the dichlorinated aromatic ring structure also suggests that combustion may produce hazardous byproducts such as hydrogen chloride and phosgene.[4]
Summary of Anticipated Hazards
| Hazard Classification | Anticipated Effect | Source of Analogy |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | 2,3-Dichlorobenzyl Alcohol[2], 2,4-Dichlorobenzyl alcohol[1] |
| Skin Irritation | Causes skin irritation. | 3,5-Dichlorobenzyl alcohol[3] |
| Eye Irritation | Causes serious eye irritation/damage. | 2,4-Dichlorobenzyl alcohol[1], 3,5-Dichlorobenzyl alcohol[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | 3,5-Dichlorobenzyl alcohol[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of each component is directly linked to the anticipated hazards.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the aromatic and chlorinated nature of the compound, nitrile or butyl rubber gloves should be selected. Always inspect gloves for signs of degradation or punctures before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them in accordance with institutional guidelines.[5]
-
Eye and Face Protection: To protect against splashes and airborne particles, safety glasses with side shields or, preferably, chemical splash goggles that meet EN 166 or equivalent standards are required.[3][5]
-
Skin and Body Protection: A standard laboratory coat must be worn to protect clothing and skin from contamination. Ensure the coat is fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of (2,4-Dichloro-3-methylphenyl)methanol should be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[1] If work outside of a fume hood is unavoidable and there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors should be used.[3]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: The primary engineering control is a properly functioning chemical fume hood.[1] This will minimize the concentration of airborne contaminants.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Safe Handling and Storage
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Handling: Conduct all weighing and dispensing of the material within a chemical fume hood.[4] Avoid the formation of dust and aerosols.[5]
-
Storage: Keep the container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][4] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5]
Emergency Procedures: Rapid and Informed Response
In the event of an emergency, a swift and appropriate response is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and running water. Seek medical attention if irritation develops or persists.[4][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1][2]
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Environmental Responsibility
Proper disposal of (2,4-Dichloro-3-methylphenyl)methanol and associated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: As a chlorinated organic compound, this material is considered hazardous waste.[6] Do not dispose of it down the drain or in regular trash.[5]
-
Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.[4][6] The container should be marked as "Hazardous Waste" and include the chemical name.
-
Disposal Method: The primary method for the disposal of chlorinated organic residues is high-temperature incineration by a licensed hazardous waste disposal service.[7] This process breaks down the compound into less harmful gaseous byproducts that can be scrubbed, preventing atmospheric pollution.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
2,4-Dichlorobenzyl alcohol Safety Data Sheet. Szabo-Scandic. [Link]
-
Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [Link]
-
Standard Operating Procedure for Chlorinated Solvents. USC Nanofab Wiki. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
